N-Cyclopentyl L-Z-Valinamide
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Overview
Description
Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopentylcarbamoyl group, and a methylpropyl group. It is often studied for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl L-Z-Valinamide typically involves the reaction of benzyl chloroformate with the appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzyl chloroformate and cyclopentylamine. The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl L-Z-Valinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic effects.
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the cyclopentylcarbamoyl and methylpropyl groups.
Cyclopentyl carbamate: Contains the cyclopentyl group but lacks the benzyl and methylpropyl groups.
Methylpropyl carbamate: Contains the methylpropyl group but lacks the benzyl and cyclopentylcarbamoyl groups.
Uniqueness: Benzyl N-[1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
IUPAC Name |
benzyl N-[1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPTJMDULLLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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